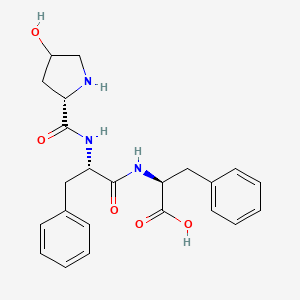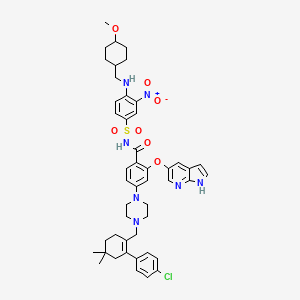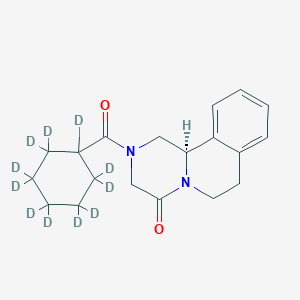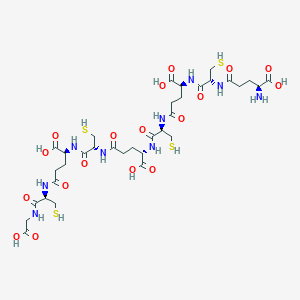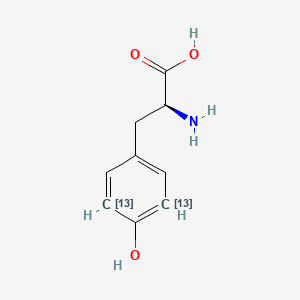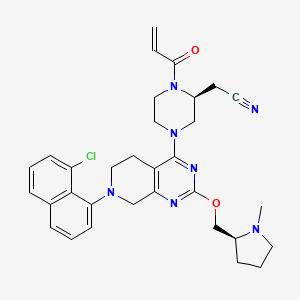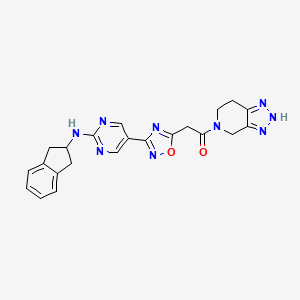
Autotaxin-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autotaxin-IN-4 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer, fibrosis, and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput screening methods and automated synthesis techniques to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Autotaxin-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with enhanced or reduced biological activity .
Scientific Research Applications
Autotaxin-IN-4 has a wide range of scientific research applications, including:
Fibrosis Research: This compound has been studied for its potential to reduce fibrosis in various tissues, including the lungs and liver, by inhibiting the production of lysophosphatidic acid.
Inflammatory Diseases: This compound has been investigated for its role in modulating inflammatory responses in diseases such as rheumatoid arthritis and multiple sclerosis.
Neurodegenerative Diseases: Research has shown that this compound may have neuroprotective effects by inhibiting the autotaxin-lysophosphatidic acid pathway in neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
Autotaxin-IN-4 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating various cellular processes such as cell proliferation, migration, and survival . The molecular targets of this compound include the autotaxin enzyme and the lysophosphatidic acid receptors, which are involved in the downstream signaling pathways .
Comparison with Similar Compounds
Autotaxin-IN-4 is unique compared to other autotaxin inhibitors due to its specific structural features and high potency. Similar compounds include:
BLD-0409: An autotaxin inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural modifications that enhance its inhibitory activity and specificity for the autotaxin enzyme .
Properties
Molecular Formula |
C22H21N9O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30) |
InChI Key |
SXAMGRAIZSSWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


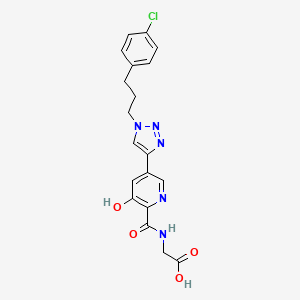
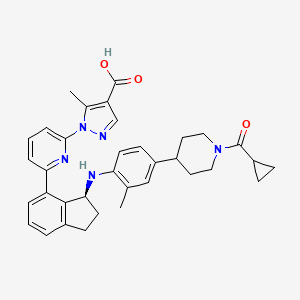
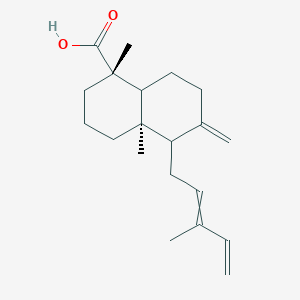


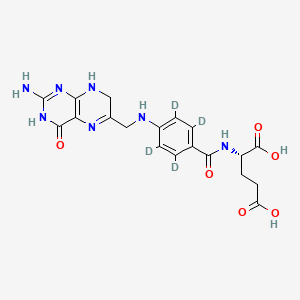
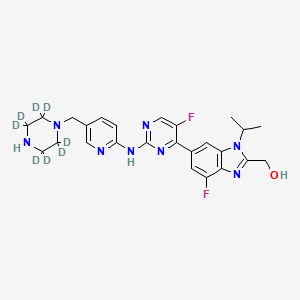
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
